molecular formula C15H20BrN3O2S B328290 3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone

3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone

Cat. No.: B328290
M. Wt: 386.3 g/mol
InChI Key: DNLCFHBMKOZMGT-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone is an organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a bromo-substituted benzylidene group and diethoxy substituents on the benzene ring, along with a hydrazinecarbothioamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone typically involves the condensation of 3-bromo-4,5-diethoxybenzaldehyde with N-(prop-2-en-1-yl)hydrazinecarbothioamide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. Purification processes are also scaled up, utilizing industrial-grade equipment for crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The bromo substituent on the benzene ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced hydrazinecarbothioamide derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(3-bromo-4,5-dimethoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
  • (2E)-2-(3-chloro-4,5-diethoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
  • (2E)-2-(3-bromo-4,5-diethoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarboxamide

Uniqueness

3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone is unique due to its specific substitution pattern on the benzene ring and the presence of both bromo and diethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20BrN3O2S

Molecular Weight

386.3 g/mol

IUPAC Name

1-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C15H20BrN3O2S/c1-4-7-17-15(22)19-18-10-11-8-12(16)14(21-6-3)13(9-11)20-5-2/h4,8-10H,1,5-7H2,2-3H3,(H2,17,19,22)/b18-10+

InChI Key

DNLCFHBMKOZMGT-VCHYOVAHSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Br)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC

Origin of Product

United States

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